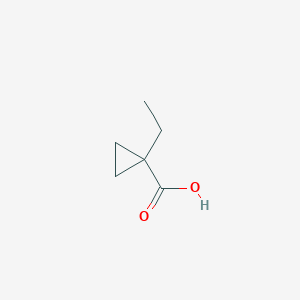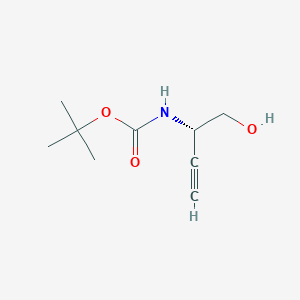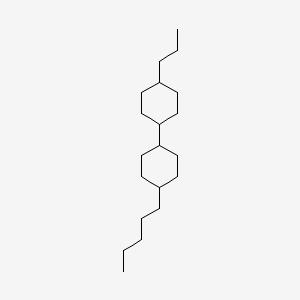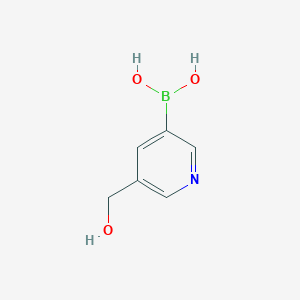
1-(3-chloro-5-(三氟甲基)吡啶-2-基)乙胺
描述
The compound 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine is a chemical that is likely to be of interest due to its structural features, which include a pyridine ring substituted with chloro and trifluoromethyl groups, and an ethanamine side chain. This structure suggests potential reactivity and utility in various chemical syntheses, although the specific papers provided do not directly discuss this compound.
Synthesis Analysis
The synthesis of related pyridine compounds can be complex and often requires multiple steps. For example, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for a highly efficient herbicide, involves a multi-step process starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% . This suggests that the synthesis of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine could also involve a multi-step process, potentially starting from a similar pyridine derivative or nicotinamide.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite intricate, as seen in the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a complex geometry with a square-planar coordination around the palladium atom . This complexity in coordination and bonding angles could be relevant when considering the molecular structure of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, as the presence of substituents on the pyridine ring can significantly influence the overall geometry and electronic properties of the molecule.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions. For instance, trifluoromethylated enamines can condense with iminium chlorides to give new 2-aza-1,3-dienes, which can then cyclize to form pyridin-4-ones . This indicates that the trifluoromethyl group in the compound of interest could potentially participate in similar condensation and cyclization reactions, leading to the formation of novel pyridine-containing structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For example, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane was initially described as a liquid but was later obtained as monoclinic crystals, demonstrating how purification methods can affect the physical state of a compound . The presence of different functional groups, such as the trifluoromethyl group, can also impact properties like boiling point, solubility, and reactivity. The specific physical and chemical properties of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine would need to be determined experimentally, but it is likely that they would be influenced by both the pyridine core and the substituents attached to it.
科学研究应用
抗肿瘤活性
- 一项研究重点介绍了三氟甲基吡啶衍生物的合成和潜在医学应用,包括 2-(3-氯-5-(三氟甲基)吡啶-2-基)乙胺,因其体外抗癌活性。这些化合物在癌症治疗中显示出前景,其中一种衍生物对 12 个细胞系表现出显着的效力 (Maftei et al., 2016).
DNA 结合和细胞毒性
- 基于三氟甲基吡啶配体的 Cu(II) 配合物表现出良好的 DNA 结合倾向,并且对不同的癌细胞系表现出低毒性。这些发现表明在 DNA 靶向治疗中的潜在应用 (Kumar et al., 2012).
缓蚀
- 对含有三氟甲基吡啶配体的镉(II) 席夫碱配合物的研究表明其作为低碳钢缓蚀剂的有效性。该应用将配位化学与材料和腐蚀工程联系起来 (Das et al., 2017).
阴离子-π 和孤对电子-π 相互作用
- 开发了新的 1,3,5-三嗪基配体,其中包含三氟甲基吡啶部分。这些化合物形成的铜配位化合物表现出阴离子-π 和孤对电子-π 相互作用,表明在非共价键合现象研究中的应用 (Costa et al., 2010).
催化活性
- 研究了含有三氟甲基吡啶的 (亚氨基)吡啶配体的钯(II) 配合物在乙烯二聚中的催化活性。这些发现表明在催化中的潜在工业应用 (Nyamato et al., 2015).
转移氢化催化
- 螯合有 (氨基)吡啶配体的镍(II) 配合物,包括三氟甲基吡啶,研究了其在酮的不对称转移氢化中的催化活性。这项研究为化学合成的新的催化体系开发做出了贡献 (Kumah et al., 2019).
光诱导氧化研究
- 研究了涉及 Fe(II) 和基于三氟甲基吡啶的配体的配合物在紫外或可见光照射下的行为,提高了向氧气的电子转移速率。这些发现对光化学和光诱导过程有影响 (Draksharapu et al., 2012).
安全和危害
属性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYCLYBAZZEUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-3-[4-(Propan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B1322015.png)



![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)






![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)